molecular formula C12H16BrNO2 B3954134 2-(4-bromophenyl)-N-(2-methoxy-1-methylethyl)acetamide

2-(4-bromophenyl)-N-(2-methoxy-1-methylethyl)acetamide

Cat. No. B3954134
M. Wt: 286.16 g/mol
InChI Key: QQMXQAOPZDZVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-N-(2-methoxy-1-methylethyl)acetamide, also known as Br-MPA, is a chemical compound with potential applications in scientific research. It belongs to the class of acetamide derivatives and has a molecular weight of 308.2 g/mol.

Mechanism of Action

2-(4-bromophenyl)-N-(2-methoxy-1-methylethyl)acetamide works by binding to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters into presynaptic neurons. This leads to an increase in extracellular dopamine and norepinephrine levels, resulting in enhanced neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to increase dopamine and norepinephrine levels in the striatum, a brain region involved in reward and motivation pathways. Additionally, this compound has been shown to decrease food intake and body weight in rats.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-N-(2-methoxy-1-methylethyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also has a high affinity for the dopamine and norepinephrine transporters, making it a potent tool for studying the role of these neurotransmitters in behavior. However, this compound has some limitations. It has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on 2-(4-bromophenyl)-N-(2-methoxy-1-methylethyl)acetamide. One area of interest is the role of dopamine and norepinephrine in addiction and other behavioral disorders. This compound could be used to study the effects of these neurotransmitters on behavior and the potential for developing new treatments for these disorders. Another area of interest is the development of new analogs of this compound with improved pharmacokinetic properties and selectivity for the dopamine and norepinephrine transporters. These analogs could be used to further explore the role of these neurotransmitters in behavior and to develop new treatments for related disorders.

Scientific Research Applications

2-(4-bromophenyl)-N-(2-methoxy-1-methylethyl)acetamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the reuptake of dopamine and norepinephrine, two neurotransmitters involved in reward and motivation pathways. This makes this compound a potential tool for studying the role of these neurotransmitters in addiction and other behavioral disorders.

properties

IUPAC Name

2-(4-bromophenyl)-N-(1-methoxypropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-9(8-16-2)14-12(15)7-10-3-5-11(13)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMXQAOPZDZVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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